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Compound of Interest

2-Chloro-5-
Compound Name: _
(trifluoromethyl)benzophenone

Cat. No.: B1586302

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-5-
(trifluoromethyl)benzophenone

Introduction

2-Chloro-5-(trifluoromethyl)benzophenone is a halogenated aromatic ketone of significant
interest to the pharmaceutical and agrochemical industries. As a substituted benzophenone, it
belongs to a class of compounds recognized as a "ubiquitous scaffold in medicinal chemistry"
due to its presence in numerous bioactive molecules and its utility as a versatile synthetic
building block.[1][2] The presence of three distinct functional moieties—a chloro group, a
trifluoromethyl group, and a benzoyl group—imparts a unique electronic and steric profile,
making it a valuable intermediate for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of the core physicochemical
characteristics of 2-Chloro-5-(trifluoromethyl)benzophenone. It is designed for researchers,
chemists, and drug development professionals who require a detailed understanding of this
compound for applications in synthesis, process development, and analytical characterization.
The information herein is synthesized from established chemical data sources and proven
analytical methodologies to ensure scientific integrity and practical utility.

Compound Identification and Core Properties
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Precise identification is the foundation of all chemical research and development. The
fundamental identifiers and physical properties for 2-Chloro-5-
(trifluoromethyl)benzophenone are summarized below.

Table 1: Key ldentifiers

Identifier Value Source

CAS Number 789-96-8 [31[4]

Molecular Formula C14HsCIF30 [415]

Molecular Weight 284.66 g/mol [4]

Monoisotopic Mass 284.02158 Da [5]
[2-chloro-5-

IUPAC Name (trifluoromethyl)phenyl]- [5]

phenylmethanone

C1=CC=C(C=C1)C(=0)C2=C(
SMILES 5]
C=CC(=C2)C(F)(F)F)CI

QHDJJIBSLUFDASY-
InChlKey [5]
UHFFFAOYSA-N

Table 2: Physicochemical Properties
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Property Value | Description Rationale & Notes

) Benzophenone and its
Expected to be a solid at room _ o
Appearance substituted derivatives are
temperature. _ _ _
typically crystalline solids.

) ) The largely nonpolar aromatic
Sparingly soluble in water; ] ) N
] ] structure dictates its solubility
soluble in most organic ) o )
» profile. This is typical for
Solubility solvents such as o )
i similar compounds like 2-
dichloromethane, acetone, and
chloro-5-
ethyl acetate. ) o
(trifluoromethyl)pyridine.[6]

Must be determined
experimentally. For context,
] ] Data not readily available in the related compound 2-
Melting Point o
public literature. Chloro-5-
(trifluoromethyl)pyridine has a

melting point of 32-34 °C.

Must be determined
experimentally under vacuum
) ) ) to prevent decomposition. The
- ) Data not readily available in
Boiling Point o related compound 2'-Chloro-5'-
public literature. _
(trifluoromethyl)acetophenone
has a boiling point of 204-205

°C.[7]

This high value indicates
significant lipophilicity,

XlogP (predicted) 4.8 suggesting high membrane
permeability and low agqueous
solubility.[5]

Spectroscopic and Spectrometric Profile

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. The
expected data provides a fingerprint for verifying the identity and purity of 2-Chloro-5-
(trifluoromethyl)benzophenone.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy

o H NMR: The spectrum will be characterized by complex multiplets in the aromatic region
(approx. 7.4-7.9 ppm) corresponding to the eight distinct protons on the two phenyl rings.
The specific substitution pattern removes symmetry, leading to a complex splitting pattern.

o 18C NMR: Key signals include the carbonyl carbon (C=0) resonance (typically >190 ppm),
the quaternary carbon attached to the -CFs group (which will show coupling to fluorine),
and the various aromatic carbons. A reference spectrum is available that can be used for
comparison.[8]

o 1%F NMR: This is a critical technique for any trifluoromethyl-containing compound. A sharp
singlet is expected for the -CFs group. Based on analogous structures, the chemical shift
is anticipated to be in the range of -60 to -65 ppm. For instance, 1-nitro-2-
(trifluoromethyl)benzene shows a singlet at -60.13 ppm.[9]

e Mass Spectrometry (MS) The compound's mass and fragmentation pattern are definitive.
The monoisotopic mass is 284.02158 Da.[5] Under Electron lonization (El), characteristic
fragmentation would involve cleavage at the carbonyl group, leading to benzoyl cations and
substituted phenyl cations. Predicted collision cross-section (CCS) values can aid in
identification in ion mobility-mass spectrometry.[5]

Table 3: Predicted m/z for Common Adducts

Adduct Predicted m/z
[M+H]* 285.02886
[M+Na]* 307.01080
[M-H]- 283.01430

Source: PubChemLite[5]

« Infrared (IR) Spectroscopy The IR spectrum will be dominated by a strong, sharp absorption
band around 1660-1680 cm~1 corresponding to the C=0 (ketone) stretching vibration. Other
key signals include C-H stretching for the aromatic rings (~3050-3100 cm~1), C=C ring
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stretching (~1450-1600 cm~1), and characteristic bands for C-Cl and C-F vibrations in the
fingerprint region.

Analytical Workflows and Protocols

Purity assessment and quantification are critical for any chemical intermediate. Gas
Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary
techniques for this purpose.[10]

Workflow for Analytical Characterization

The following diagram illustrates a standard workflow for receiving, characterizing, and
releasing a sample of 2-Chloro-5-(trifluoromethyl)benzophenone in a research or quality
control setting.

(Sample Handling & Preparation\
[Sample Receipt & LogirD

( Prepare Stock Solution\

ue.g., 1 mg/mL in DCM)J
- J
Analytical [Testing
Y Y Y
( GC-MS Analysis ) ( HPLC-UV Analysis ) ( NMR Spectroscopy )
(Identity & Volatile Impurities) (Purity & Non-Volatile Impurities) (*H, 13C, 1°F for Structure)

4 Data Reviewv& Reporting )

V[Data Analysis & Review)<

[Generate Certificate of Analysis (COAD
o J
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Caption: Standard analytical workflow for physicochemical characterization.

Experimental Protocol: Purity Determination by GC-MS

This protocol describes a self-validating method for assessing the purity and confirming the
identity of 2-Chloro-5-(trifluoromethyl)benzophenone.

1. Rationale and Causality: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is
the chosen method due to the compound's expected volatility and thermal stability. Splitless
injection is selected to maximize sensitivity for trace impurity detection.[11] The MS detector
provides definitive identification based on the mass-to-charge ratio and fragmentation pattern,
which is superior to detectors that rely solely on retention time.

2. Materials and Reagents:

e 2-Chloro-5-(trifluoromethyl)benzophenone sample
e Dichloromethane (DCM), HPLC or GC-grade

e Anhydrous Sodium Sulfate

o Class A Volumetric flasks and pipettes

o Autosampler vials with caps

3. Step-by-Step Methodology:

o Sample Preparation: a. Accurately weigh approximately 10 mg of the sample into a 10 mL
volumetric flask. b. Dissolve and dilute to the mark with DCM to create a 1 mg/mL stock
solution. c. Transfer an aliquot of the solution into an autosampler vial for analysis.

e Instrumentation (Typical Conditions):
o Gas Chromatograph: Agilent GC system or equivalent.

o Injector: Splitless mode, 250 °C.
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o Column: High-resolution fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm,
0.25 pum film thickness).

o Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
o Oven Program:
= |nitial temperature: 100 °C, hold for 2 minutes.
= Ramp: 15 °C/min to 280 °C.
= Hold: 5 minutes at 280 °C.
o Mass Spectrometer: Operated in Electron lonization (El) mode.

o Scan Range: 40-450 amul.

o Data Analysis: a. Integrate all peaks in the resulting chromatogram. b. Confirm the identity of
the main peak by comparing its mass spectrum with the expected fragmentation pattern and
library data. c. Calculate purity by the area percent method: (Area of Main Peak / Total Area
of All Peaks) * 100%. d. Identify any impurities present at >0.05% area.

Synthesis and Reactivity Context

Understanding the synthetic origin of a compound provides insight into potential process-
related impurities. Benzophenones are commonly synthesized via Friedel-Crafts acylation.[12]
This involves the reaction of an aromatic compound with an acyl halide or anhydride in the
presence of a Lewis acid catalyst.

Plausible Synthetic Route: Friedel-Crafts Acylation

. 4-Chloro-3-(trifluoromethyl)toluene
(Benzoyl Chlorlde) ( (or related benzene derivative)

AICl3
(Lewis Acid Catalyst)

2-Chloro-5-(trifluoromethyl)benzophenone
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Caption: Plausible Friedel-Crafts acylation route to the target compound.

This synthetic pathway suggests that potential impurities could include unreacted starting
materials, isomers formed from non-regioselective acylation, or polysubstituted byproducts.
The analytical methods described in Section 3 are designed to detect and quantify such
impurities.

Safety and Handling

Based on safety data sheets for 2-Chloro-5-(trifluoromethyl)benzophenone and structurally
related compounds, appropriate handling procedures are mandatory.[13][14]

Table 4: GHS Hazard Information

Hazard Class Code Statement
Acute Toxicity, Oral H302 Harmful if swallowed.[13]
Skin Irritation H315 Causes skin irritation.[13][14]

Causes serious eye irritation.

Eye Irritation H319
[13][14]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[13]
[14] ]

Core Handling Requirements:

e Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[13]

e Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses
with side shields or goggles, and a lab coat.[13][14]

« Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash
hands thoroughly after handling.[13]
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» Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and
store locked up.[13]

Conclusion

2-Chloro-5-(trifluoromethyl)benzophenone is a highly functionalized intermediate with a
distinct set of physicochemical properties defined by its aromatic, halogen, and carbonyl
components. Its high lipophilicity, characteristic spectroscopic fingerprint, and predictable
reactivity make it a valuable tool for synthetic chemists. The analytical protocols detailed in this
guide provide a robust framework for ensuring its identity, purity, and quality in a research or
manufacturing setting. Adherence to the outlined safety and handling procedures is essential
for mitigating the associated health hazards. This technical guide serves as a foundational
resource for professionals leveraging this compound in the development of novel
pharmaceuticals and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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